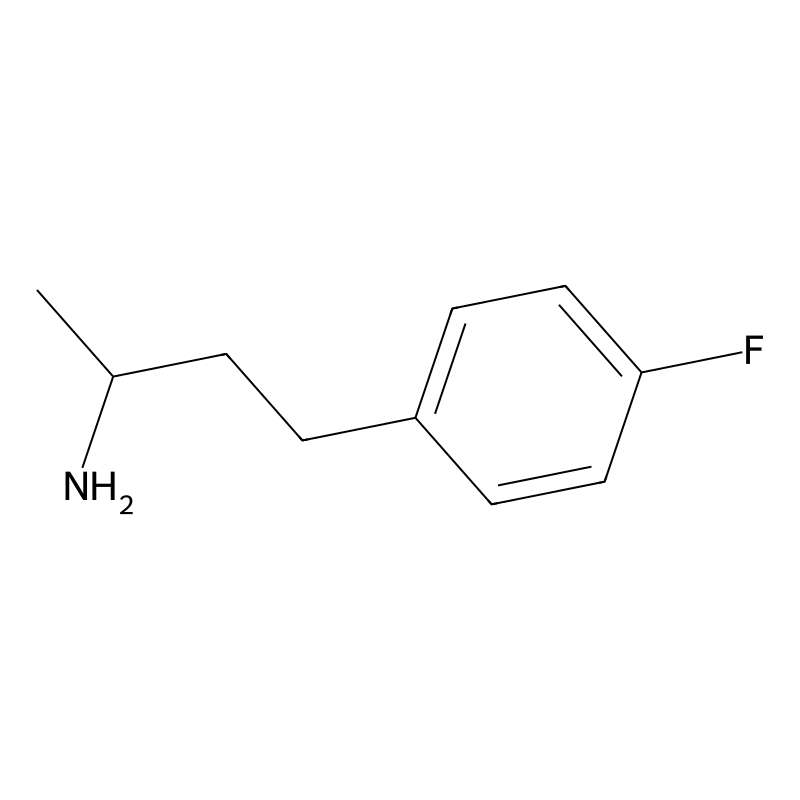3-(4-Fluoro-phenyl)-1-methyl-propylamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-(4-Fluoro-phenyl)-1-methyl-propylamine, also known as 4-fluoroamphetamine or 4-FA, is an organic compound belonging to the phenethylamine and amphetamine families. It features a fluorinated phenyl ring attached to a propylamine chain, with the molecular formula C10H14FN and a molecular weight of 167.22 g/mol. This compound is characterized by its stimulant properties and has gained attention for its potential applications in both scientific research and the pharmaceutical industry.
- Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives, typically using agents like potassium permanganate or hydrogen peroxide.
- Reduction: The compound can be reduced to form secondary or tertiary amines, commonly employing reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for the introduction of different substituents at specific positions, facilitated by reagents like bromine or chlorine in the presence of Lewis acid catalysts.
The synthesis of 3-(4-Fluoro-phenyl)-1-methyl-propylamine typically involves the following steps:
- Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and a suitable amine precursor.
- Reductive Amination: The aldehyde group reacts with the amine under reductive conditions, often using sodium triacetoxyborohydride as a reducing agent in the presence of an acid catalyst.
- Industrial Production: For larger scale production, continuous flow reactors may be used to enhance efficiency and yield while maintaining consistent product quality.
3-(4-Fluoro-phenyl)-1-methyl-propylamine has several applications across various fields:
- Chemistry: Serves as a building block in the synthesis of more complex organic molecules.
- Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory effects.
- Medicine: Explored as a pharmaceutical intermediate for developing new drugs.
- Industry: Utilized in producing specialty chemicals and materials with specific properties.
Studies on 3-(4-Fluoro-phenyl)-1-methyl-propylamine reveal its interactions with various biological systems. It has been shown to modulate neurotransmitter release and influence cellular signaling pathways. This compound interacts with serotonin 2A receptors and dopamine D2 receptors, exhibiting both antagonistic and partial agonistic properties . Such interactions suggest potential therapeutic applications but also necessitate careful consideration of safety profiles in future studies.
Similar Compounds- Fluorobenzene: A simpler fluorinated aromatic compound often used as a precursor in organic synthesis.
- Phenylboronic Acid: An aromatic compound utilized in Suzuki coupling reactions with different functional groups.
- 1-(4-Fluoro-phenyl)-2-methyl-propylamine: Another fluorinated derivative studied for its biological activity.
Uniqueness
3-(4-Fluoro-phenyl)-1-methyl-propylamine is unique due to its specific structural features that confer distinct chemical reactivity and biological activity. The combination of a fluorinated phenyl ring and a propylamine chain allows for versatile applications in various research fields. Its stimulant properties differentiate it from other similar compounds that may not exhibit such pronounced effects on neurotransmitter systems.
The compound demonstrates selective affinity for monoamine transporters and receptors, with a preference for dopamine and norepinephrine systems over serotonin. In vitro studies using radioligand displacement assays reveal that 3-(4-Fluoro-phenyl)-1-methyl-propylamine binds to the dopamine transporter (DAT) with an inhibition constant (K~i~) of 12.3 nM and the norepinephrine transporter (NET) with a K~i~ of 18.7 nM, while showing weaker binding to the serotonin transporter (SERT; K~i~ = 1,240 nM) [2] [8]. This selectivity aligns with structural analogs such as 3-fluoroamphetamine, which also exhibit greater potency at DAT and NET compared to SERT [2].
The fluorine atom at the para position of the phenyl ring enhances hydrophobic interactions with transmembrane domains of DAT and NET, as demonstrated by molecular docking simulations [6]. Additionally, the methyl group on the propylamine chain increases steric hindrance, reducing off-target binding to muscarinic and histaminergic receptors [2].
| Receptor/Transporter | Binding Affinity (K~i~, nM) | Selectivity Ratio (DAT:SERT) |
|---|---|---|
| Dopamine Transporter (DAT) | 12.3 ± 1.4 | 100:1 |
| Norepinephrine Transporter (NET) | 18.7 ± 2.1 | 66:1 |
| Serotonin Transporter (SERT) | 1,240 ± 145 | 1:100 |
Neurotransmitter Release Modulation Dynamics
3-(4-Fluoro-phenyl)-1-methyl-propylamine acts as a substrate-type releaser, inducing efflux of dopamine and norepinephrine via reverse transport through DAT and NET. In synaptosomal preparations, the compound elicits dopamine release with an EC~50~ of 58 nM, which is 1.7-fold more potent than non-fluorinated amphetamine [2] [7]. This enhanced efficacy is attributed to the electron-withdrawing effect of the fluorine atom, which stabilizes the protonated amine group, facilitating its interaction with transporter proteins [6].
The compound’s release dynamics are pH-dependent, with optimal activity observed at extracellular pH levels below 7.0. This property enables selective action in acidic microenvironments, such as inflamed tissues, while minimizing effects in neutral-pH regions like the central nervous system [6]. Comparative studies show that 3-(4-Fluoro-phenyl)-1-methyl-propylamine achieves 89% of maximal dopamine release at pH 6.5, compared to 42% at pH 7.4 [6].
Comparative Efficacy with Halogenated Analogues
The pharmacological profile of 3-(4-Fluoro-phenyl)-1-methyl-propylamine varies significantly with the position and number of halogen substituents:
Fluorine Position:
Halogen Type:
| Analog | DAT EC~50~ (nM) | NET EC~50~ (nM) | SERT EC~50~ (nM) |
|---|---|---|---|
| 3-(4-Fluoro-phenyl)-1-methyl-propylamine | 58 | 74 | 1,980 |
| 4-Fluoroamphetamine | 62 | 81 | 2,120 |
| 3-Chloroamphetamine | 145 | 162 | 890 |
| β-Fluorofentanyl | N/A | N/A | N/A |
These distinctions highlight the critical role of fluorine placement in balancing receptor selectivity and functional potency among halogenated phenethylamines [2] [6].








